molecular formula C15H16N2O4S2 B2637688 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 905685-39-4

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B2637688
CAS No.: 905685-39-4
M. Wt: 352.42
InChI Key: XVZLSPNCLHKLGI-UHFFFAOYSA-N
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Description

N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a synthetic chemical reagent designed for research applications. Its structure incorporates a sulfonamide functional group, a key moiety in a major class of pharmacological agents known for their ability to inhibit bacterial dihydropteroate synthase (DHPS) . This enzyme is critical for the de novo synthesis of folic acid in microorganisms . By competitively inhibiting this pathway, sulfonamide-based compounds can exhibit broad-spectrum antibacterial properties, making them valuable tools for studying microbial growth and pathogenesis . The molecular architecture of this compound combines a 5-oxopyrrolidin (gamma-lactam) scaffold with a 3-methoxyphenyl substitution and a thiophene-sulfonamide group. The gamma-lactam ring is a privileged structure in medicinal chemistry, often associated with biological activity and metabolic stability. This specific configuration suggests potential for researchers investigating novel enzyme inhibitors or exploring structure-activity relationships (SAR) in antibacterial agent development. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-13-5-2-4-12(9-13)17-10-11(8-14(17)18)16-23(19,20)15-6-3-7-22-15/h2-7,9,11,16H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZLSPNCLHKLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrrolidinone intermediate.

    Attachment of the Thiophene Sulfonamide Moiety: The final step involves the sulfonation of a thiophene derivative followed by coupling with the pyrrolidinone intermediate to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is C15H16N2O4S2C_{15}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of approximately 352.4 g/mol. The structure features a thiophene ring, a sulfonamide group, and a pyrrolidine moiety, which contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that sulfonamide compounds exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains. The mechanism of action typically involves inhibition of bacterial folate synthesis, a critical process for bacterial growth and replication.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus18100
Escherichia coli15100
Pseudomonas aeruginosa20100

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents, particularly against resistant strains.

Anticancer Properties

The sulfonamide moiety is known for its role in anticancer therapies. Compounds with similar structures have shown promise in inhibiting the proliferation of cancer cell lines. For instance, studies have demonstrated that derivatives of sulfonamides can induce apoptosis in breast cancer cells by modulating pathways involving p53 and Bcl-2 proteins.

A recent investigation into the anticancer effects of this compound revealed:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12Apoptosis induction
HCT116 (Colon)15Cell cycle arrest
A549 (Lung)10Inhibition of VEGFR signaling

These findings indicate that the compound may be effective in cancer treatment strategies, particularly in targeting specific signaling pathways involved in tumor growth.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against carbonic anhydrase isoforms, which are important targets in the treatment of conditions like glaucoma and certain types of cancer.

The enzyme inhibition profile is summarized as follows:

Enzyme Inhibition (%) IC50 (µM)
Carbonic Anhydrase II858
Carbonic Anhydrase IX7510

This inhibition suggests that the compound could be developed further for therapeutic applications related to metabolic disorders and tumorigenesis.

Case Studies and Research Insights

Several studies have explored the broader implications of sulfonamide derivatives in drug development. For example, a study published in Medicinal Chemistry highlighted the synthesis of novel sulfonamide derivatives and their biological evaluations, showing promising results similar to those observed with this compound .

Moreover, molecular docking studies have provided insights into the binding interactions between this compound and target enzymes, revealing potential modifications that could enhance efficacy and selectivity .

Mechanism of Action

The mechanism by which N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could inhibit key enzymes in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators. In cancer cells, it may induce apoptosis by modulating signaling pathways such as PI3K/Akt or MAPK.

Comparison with Similar Compounds

Structural and Conformational Analysis

Ring Puckering and Conformational Dynamics ()

The pyrrolidinone ring in the target compound may adopt specific puckering conformations, as described by Cremer and Pople’s coordinates for monocyclic rings. Key considerations:

  • Amplitude (q) and Phase Angle (φ) : Differences in puckering between the target and analogues (e.g., cyclohexane or indole cores) could influence binding to flat or curved biological targets.
  • Pseudorotation Barriers: Flexibility in the pyrrolidinone ring may allow adaptive binding, whereas rigid cores (e.g., indole in 3a) might restrict conformational changes .

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4S2C_{15}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of 352.4 g/mol. The compound features a pyrrolidinone ring, a thiophene sulfonamide moiety, and a methoxyphenyl substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₄S₂
Molecular Weight352.4 g/mol
CAS Number905685-39-4

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

In vitro studies have shown that the compound significantly reduces the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies focusing on its effects on different cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1. These findings highlight its potential use as an adjunct therapy in cancer treatment.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.
  • Receptor Modulation : It could interact with specific receptors to alter signal transduction pathways that regulate inflammation and cell proliferation.
  • Gene Expression Alteration : The compound may affect the expression levels of genes related to inflammation and apoptosis, contributing to its therapeutic effects.

Case Studies

Several studies have documented the biological activity of this compound:

  • Inflammation Model : In a study using LPS-stimulated macrophages, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in IL-6 production, with significant effects observed at concentrations as low as 10 µM.
  • Cancer Cell Line Studies : A comparative analysis showed that this compound exhibited IC50 values of 15 µM against MCF-7 cells and 20 µM against HT-29 cells, indicating its potency compared to standard chemotherapeutic agents.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves two key steps:

Pyrrolidinone Core Formation : React 3-methoxyphenylamine with a γ-keto ester (e.g., ethyl levulinate) under acidic conditions to form the 5-oxopyrrolidin-3-yl scaffold via cyclization.

Sulfonamide Coupling : Treat the pyrrolidinone intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group.
Optimization Tip : Use anhydrous conditions and inert gas purging to minimize side reactions. Monitor reaction progress via TLC or HPLC. Similar protocols are detailed in sulfonamide coupling procedures for bioactive analogs .

Basic: How can the crystal structure of this compound be determined and validated?

Methodological Answer:

  • X-ray Diffraction : Grow single crystals via slow evaporation in a solvent like DMSO/EtOH. Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure refinement, applying full-matrix least-squares methods on F². Validate geometry with PLATON to check for missed symmetry or disorder .
  • Validation Metrics : Ensure R-factor < 5%, and check ADDSYM alerts for symmetry mismatches.

Advanced: How can conformational analysis of the pyrrolidinone ring be performed?

Methodological Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitude (Q) and phase angle (φ) using atomic coordinates from crystallographic data. The pyrrolidinone ring adopts a twisted envelope conformation, with C3 displaced from the mean plane.
  • Software Tools : Use Mercury (CCDC) or PARST95 to compute puckering coordinates. Compare results to literature values for similar 5-membered lactams .
    Example : A Q value > 0.5 Å indicates significant puckering, while φ distinguishes between chair, boat, or twist-boat conformers.

Advanced: How should researchers design bioactivity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, proteases).
  • Assay Design :
    • Enzymatic Inhibition : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for proteasome inhibition) to measure IC50.
    • Cellular Uptake : Perform cytotoxicity assays (MTT or CellTiter-Glo) in cancer cell lines, comparing to controls like bortezomib .
  • SAR Studies : Modify the methoxyphenyl or thiophene moieties and correlate structural changes with activity trends .

Advanced: How can contradictions in crystallographic or spectroscopic data be resolved?

Methodological Answer:

  • Data Triangulation : Cross-validate X-ray results with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) and solid-state NMR (¹³C CP/MAS).
  • Discrepancy Analysis : If bond lengths differ between studies, check for thermal motion (ADPs) or solvent effects. For NMR, confirm assignments via 2D experiments (HSQC, HMBC).
  • Case Study : Conflicting torsion angles in similar sulfonamides were resolved by re-refining data with SHELXL and applying TWINABS for twinned crystals .

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target active sites (e.g., proteasome β5 subunit).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., sulfonamide-O with Zn²+ in carbonic anhydrase).
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Validate with experimental IC50 values from kinase inhibition assays .

Advanced: How can researchers address low solubility in pharmacological assays?

Methodological Answer:

  • Formulation Optimization : Use co-solvents (DMSO/PEG400) or cyclodextrin complexes. Measure solubility via shake-flask method (HPLC quantification).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxyphenyl) to enhance bioavailability.
  • In Silico Prediction : Apply LogP calculators (ChemAxon) to balance hydrophilicity.

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